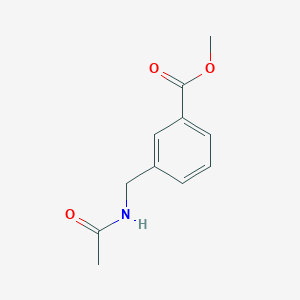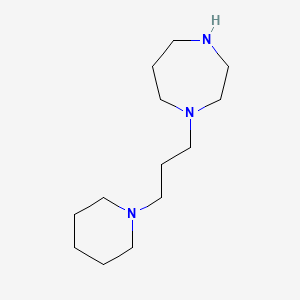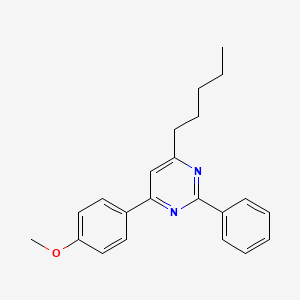
2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound contains a phenyl group with a trifluoromethyl and a methoxymethoxy substituent .
Molecular Structure Analysis
The molecular structure of 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a trifluoromethyl group, a methoxymethoxy group, and a boronic acid group . The exact molecular structure could not be found in the available resources.Applications De Recherche Scientifique
2M4TFPBA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as polymers and pharmaceuticals, as well as in the manufacture of various materials. In addition, it has been used in the study of biological systems, particularly in the fields of biochemistry and biophysics. It has been used as a tool for understanding and manipulating biological systems, such as proteins, enzymes, and other macromolecules. It has also been used to study the effects of drugs and other compounds on biological systems.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent complexes with biological molecules .
Result of Action
Boronic acids are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects .
Avantages Et Limitations Des Expériences En Laboratoire
2M4TFPBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of applications in the field of organic chemistry, which makes it an ideal tool for studying the effects of drugs and other compounds on biological systems. However, it has several limitations as well. It is susceptible to hydrolysis and is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
2M4TFPBA has a wide range of applications in the field of organic chemistry and has been used in the study of biological systems, particularly in the fields of biochemistry and biophysics. As such, there are many potential future directions for the use of this reagent. These include the use of 2M4TFPBA in the synthesis of new compounds, the study of the effects of drugs and other compounds on biological systems, and the development of new methods for manipulating biological systems. Additionally, 2M4TFPBA could be used to study the effects of drugs and other compounds on the biochemical and physiological processes of cells, such as cell growth, differentiation, and apoptosis. Finally, 2M4TFPBA could be used to develop new materials and to study the effects of drugs and other compounds on the structure and function of proteins, enzymes, and other macromolecules.
Méthodes De Synthèse
2M4TFPBA can be synthesized through a variety of methods. The most common method is a two-step reaction, beginning with the reaction of 4-trifluoromethoxyphenylboronic acid (TFMPBA) with 2-methoxyethanol in the presence of a base, such as potassium carbonate, to form the desired product. Other methods include the reaction of 4-trifluoromethoxyphenylboronic acid and 2-methoxyethanol in the presence of a catalyst, such as palladium chloride, or the reaction of TFMPBA with 2-methoxyethanol in the presence of a strong acid, such as hydrochloric acid.
Propriétés
IUPAC Name |
[2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXASTBBIGEKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)





![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)